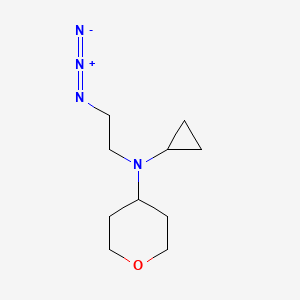
3-(2-Chloro-5-ethoxyphenyl)-2-methylbenzoic acid
Descripción general
Descripción
The compound “3-(2-Chloro-5-ethoxyphenyl)-2-methylbenzoic acid” is likely an aromatic compound due to the presence of phenyl groups in its structure. It contains a carboxylic acid group (-COOH), which is a common functional group in many organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely show the aromatic rings of the phenyl groups, the ethoxy group (-OCH2CH3) attached to one of these rings, a chlorine atom attached to the same ring, and a carboxylic acid group attached to the other phenyl ring .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. The carboxylic acid group might react with bases or alcohols, and the aromatic rings might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include its polarity, solubility, melting point, boiling point, and stability .Aplicaciones Científicas De Investigación
Environmental Presence and Analysis
Research has developed sensitive methods for measuring environmental phenols, including parabens (which share a phenolic structure similar to 3-(2-Chloro-5-ethoxyphenyl)-2-methylbenzoic acid) in human milk, indicating potential environmental exposure and accumulation of these compounds (Ye et al., 2008). This study highlights the widespread presence of phenolic compounds in the environment and their potential risk to human health.
Synthesis and Chemical Reactions
In organic chemistry, the synthesis of complex molecules and the study of their reactions provide insights into the utility of specific chemical structures. For example, a study on the synthesis of pyridazinones demonstrates the reactivity of related compounds, offering pathways to create pharmacologically active substances (Abdel, 1991). Similarly, research into the synthesis of biaryl carboxylic acids, which are structurally related to 3-(2-Chloro-5-ethoxyphenyl)-2-methylbenzoic acid, explores their potential as proton shuttles in selective functionalization of C-H bonds, showcasing their importance in organic synthesis (Pi et al., 2018).
Environmental Impact and Degradation
The environmental impact of phenolic compounds, including their occurrence, fate, and behavior in aquatic environments, has been extensively reviewed. Parabens, as esters of para-hydroxybenzoic acid, have been studied for their biodegradability and potential as endocrine disruptors. Despite efficient wastewater treatment processes, these compounds are ubiquitously found in surface water and sediments due to continuous environmental introduction (Haman et al., 2015).
Photodegradation Studies
Photodegradation studies of parabens, which share structural similarities with 3-(2-Chloro-5-ethoxyphenyl)-2-methylbenzoic acid, provide insight into the environmental breakdown of these compounds. Research on the kinetic, by-products, and cost-efficiency analysis of parabens under UV light and in the presence of hydrogen peroxide shows potential pathways for environmental remediation of phenolic pollutants (Gmurek et al., 2015).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-(2-chloro-5-ethoxyphenyl)-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO3/c1-3-20-11-7-8-15(17)14(9-11)12-5-4-6-13(10(12)2)16(18)19/h4-9H,3H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HILZWGASJYKFQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)Cl)C2=C(C(=CC=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-5-ethoxyphenyl)-2-methylbenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















